3,5-Dibromo-4-chloro-1H-indazole
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Overview
Description
3,5-Dibromo-4-chloro-1H-indazole is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. The presence of bromine and chlorine atoms in the structure of this compound makes it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-4-chloro-1H-indazole typically involves the bromination and chlorination of indazole derivatives. One common method includes the use of bromine and chlorine reagents under controlled conditions to achieve selective halogenation at the desired positions on the indazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-4-chloro-1H-indazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The halogen atoms (bromine and chlorine) can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium alkoxides, amines, and thiols.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Nucleophilic Substitution: The major products are N-substituted indazole derivatives.
Oxidation: Oxidized forms of the indazole ring, such as indazole N-oxides.
Reduction: Reduced derivatives with altered functional groups.
Scientific Research Applications
3,5-Dibromo-4-chloro-1H-indazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,5-Dibromo-4-chloro-1H-indazole involves its interaction with specific molecular targets and pathways. The halogen atoms in the compound can enhance its binding affinity to biological targets, leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromo-1H-indazole: Lacks the chlorine atom, which may affect its reactivity and biological activity.
4-Chloro-1H-indazole: Lacks the bromine atoms, leading to different chemical properties and applications.
3-Bromo-4-chloro-1H-indazole:
Uniqueness
3,5-Dibromo-4-chloro-1H-indazole is unique due to the presence of both bromine and chlorine atoms, which can significantly impact its chemical reactivity and biological activity. This combination of halogens makes it a versatile compound for various research and industrial applications .
Properties
IUPAC Name |
3,5-dibromo-4-chloro-2H-indazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2ClN2/c8-3-1-2-4-5(6(3)10)7(9)12-11-4/h1-2H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWWFIUNEJUYQOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C(=C1Br)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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